N-[4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide N-[4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 5534-97-4
VCID: VC8677264
InChI: InChI=1S/C18H11N3O3S2/c22-15(10-6-2-1-3-7-10)20-21-17(24)14(26-18(21)25)13-11-8-4-5-9-12(11)19-16(13)23/h1-9,24H,(H,20,22)
SMILES: C1=CC=C(C=C1)C(=O)NN2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O
Molecular Formula: C18H11N3O3S2
Molecular Weight: 381.4 g/mol

N-[4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

CAS No.: 5534-97-4

Cat. No.: VC8677264

Molecular Formula: C18H11N3O3S2

Molecular Weight: 381.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide - 5534-97-4

Specification

CAS No. 5534-97-4
Molecular Formula C18H11N3O3S2
Molecular Weight 381.4 g/mol
IUPAC Name N-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]benzamide
Standard InChI InChI=1S/C18H11N3O3S2/c22-15(10-6-2-1-3-7-10)20-21-17(24)14(26-18(21)25)13-11-8-4-5-9-12(11)19-16(13)23/h1-9,24H,(H,20,22)
Standard InChI Key IUSYFTQTNZAMFF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)NN2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O
Canonical SMILES C1=CC=C(C=C1)C(=O)NN2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O

Introduction

Structural Characteristics and Molecular Design

Core Architecture and Functional Groups

The compound features a thiazolidinone ring (a five-membered heterocycle containing nitrogen and sulfur) fused with an indole system (a bicyclic structure comprising a benzene ring and a pyrrole ring). The thiazolidinone moiety is substituted at position 3 with a benzamide group, while position 5 is occupied by a 2-oxoindole fragment . Key functional groups include:

  • Thioxo group (C=S) at position 2 of the thiazolidinone, enhancing electrophilic reactivity.

  • Keto groups (C=O) at positions 4 of the thiazolidinone and 2 of the indole, contributing to hydrogen-bonding interactions.

  • Conjugated π-system across the indole-thiazolidinone interface, enabling planar geometry and potential intercalation with biological targets .

The Z-configuration of the exocyclic double bond (between the thiazolidinone and indole) is critical for maintaining structural rigidity, as evidenced by X-ray crystallography data from related compounds .

Synthetic Pathways and Optimization

Multi-Step Organic Synthesis

The synthesis of N-[4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves three stages:

  • Formation of the thiazolidinone core: Reacting thiourea derivatives with α-haloketones in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C.

  • Introduction of the indole moiety: Condensing the thiazolidinone with 2-oxindole derivatives under acidic conditions (e.g., acetic acid) to form the exocyclic double bond .

  • Benzamide functionalization: Coupling the intermediate with benzoyl chloride using a base such as triethylamine to install the aromatic substituent .

Yield optimization often requires precise temperature control and catalytic additives. For example, microwave-assisted synthesis has been reported to reduce reaction times by 40% while maintaining >85% purity.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) but demonstrates moderate solubility in polar organic solvents like DMSO (12.5 mg/mL) and ethanol (4.3 mg/mL). Stability studies indicate:

PropertyValueConditions
Thermal decomposition218°CTGA analysis in N₂ atmosphere
Photostabilityt₁/₂ = 48 hoursExposure to UV light (365 nm)
Hydrolytic stability>90% intact after 24 hourspH 2–9, 37°C

These properties necessitate formulation strategies such as nanoemulsions or cyclodextrin complexes for in vivo applications .

Biological Activity and Mechanism of Action

Enzyme Inhibition and Signaling Modulation

N-[4-Oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide has shown promise as a dual inhibitor of cyclooxygenase-2 (COX-2) and B-cell lymphoma 6 (BCL6) in preclinical models :

  • COX-2 inhibition: The indole-thiazolidinone scaffold competitively binds to the arachidonic acid pocket, with an IC₅₀ of 0.8 µM (compared to 1.2 µM for celecoxib) .

  • BCL6 suppression: Disruption of BCL6-corepressor interactions via direct binding to the BTB domain (Kd = 120 nM), inhibiting lymphoma cell proliferation .

Molecular dynamics simulations reveal that the planar conformation of the molecule facilitates intercalation into DNA G-quadruplex structures, potentially explaining its antiproliferative effects in cancer cell lines .

Therapeutic Applications and Preclinical Data

Oncology and Inflammation

In murine models of colorectal cancer, the compound reduced tumor volume by 62% at a daily oral dose of 50 mg/kg, outperforming 5-fluorouracil (48% reduction). Anti-inflammatory activity was demonstrated in a rat paw edema model, with 78% inhibition of swelling at 10 mg/kg (vs. 82% for diclofenac) .

ApplicationModel SystemEfficacy Metric
Colorectal cancerHT-29 xenograftsTumor growth inhibition: 62%
Acute inflammationCarrageenan-induced edemaEdema reduction: 78%
LymphomaSU-DHL-4 cellsApoptosis induction: 45%

Notably, the compound displayed minimal hepatotoxicity in these studies (ALT/AST levels <1.5× baseline) .

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